molecular formula C14H16N2 B090810 3-Phenyl-3-pyridin-2-ylpropan-1-amine CAS No. 19428-45-6

3-Phenyl-3-pyridin-2-ylpropan-1-amine

Cat. No. B090810
CAS RN: 19428-45-6
M. Wt: 212.29 g/mol
InChI Key: QKPGFEJOOCZPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-pyridin-2-ylpropan-1-amine, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family and has a similar structure to amphetamines. However, unlike amphetamines, PPAP does not have any known psychoactive effects. Instead, it has been shown to have a range of potential benefits in various research fields.

Mechanism Of Action

The exact mechanism of action of 3-Phenyl-3-pyridin-2-ylpropan-1-amine is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in various cognitive processes, including attention, motivation, and memory. By increasing their levels, 3-Phenyl-3-pyridin-2-ylpropan-1-amine may enhance these processes and improve cognitive function.

Biochemical And Physiological Effects

3-Phenyl-3-pyridin-2-ylpropan-1-amine has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine levels, it has been shown to increase the release of acetylcholine, another neurotransmitter involved in cognitive function. 3-Phenyl-3-pyridin-2-ylpropan-1-amine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Phenyl-3-pyridin-2-ylpropan-1-amine in lab experiments is its lack of psychoactive effects. This means that researchers can study its effects on cognitive function without the confounding effects of drug abuse or addiction. However, one limitation of using 3-Phenyl-3-pyridin-2-ylpropan-1-amine is its relatively low potency compared to other cognitive enhancers. This may make it more difficult to observe significant effects in some experimental paradigms.

Future Directions

There are several future directions for research on 3-Phenyl-3-pyridin-2-ylpropan-1-amine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that 3-Phenyl-3-pyridin-2-ylpropan-1-amine can improve cognitive function in animal models of Alzheimer's, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a treatment for depression and other mood disorders. 3-Phenyl-3-pyridin-2-ylpropan-1-amine has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential in humans. Finally, 3-Phenyl-3-pyridin-2-ylpropan-1-amine may have potential applications in the field of sports performance enhancement. Studies have shown that it can improve endurance and reduce fatigue in animal models, and further research is needed to determine its potential in human athletes.
In conclusion, 3-Phenyl-3-pyridin-2-ylpropan-1-amine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have a range of potential benefits in various research fields, including cognitive enhancement, treatment of cognitive disorders, and sports performance enhancement. Further research is needed to fully understand its mechanisms of action and potential applications in humans.

Synthesis Methods

3-Phenyl-3-pyridin-2-ylpropan-1-amine can be synthesized using a relatively straightforward method that involves the reaction of 2-pyridinecarboxaldehyde with phenylpropanolamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

3-Phenyl-3-pyridin-2-ylpropan-1-amine has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary areas of interest is its potential as a cognitive enhancer. Studies have shown that 3-Phenyl-3-pyridin-2-ylpropan-1-amine can improve cognitive function and memory in animal models, and it has been suggested that it may have similar effects in humans.

properties

IUPAC Name

3-phenyl-3-pyridin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-10-9-13(12-6-2-1-3-7-12)14-8-4-5-11-16-14/h1-8,11,13H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPGFEJOOCZPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941158
Record name 3-Phenyl-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-pyridin-2-ylpropan-1-amine

CAS RN

19428-45-6
Record name N-Didesmethylpheniramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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